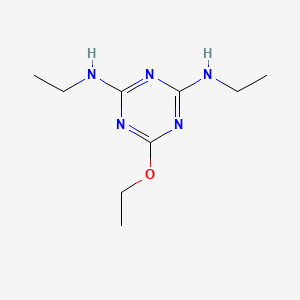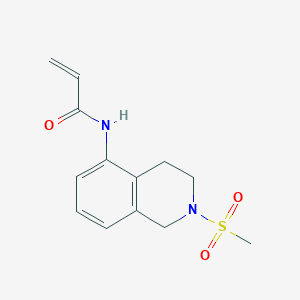
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide, also known as CP-122,721, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a highly selective antagonist of the neuropeptide Y (NPY) Y2 receptor, which has been implicated in a variety of physiological and pathological processes, including appetite regulation, stress response, anxiety, and depression.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide involves its selective binding to the NPY Y2 receptor, which is a G protein-coupled receptor (GPCR) that is widely expressed in the brain and peripheral tissues. Upon binding to the NPY Y2 receptor, N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide blocks the activation of downstream signaling pathways, leading to a reduction in the effects of NPY on various physiological processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake and body weight gain, the modulation of anxiety and stress response, and the regulation of cardiovascular function. In addition, N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of obesity, anxiety disorders, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide as a research tool is its high selectivity and specificity for the NPY Y2 receptor, which allows for the precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide and the NPY Y2 receptor. For example, further studies are needed to investigate the role of the NPY Y2 receptor in the regulation of appetite and food intake, as well as its potential as a target for the treatment of obesity. In addition, more research is needed to explore the potential therapeutic applications of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide in the treatment of anxiety disorders and cardiovascular diseases. Finally, the development of more potent and selective NPY Y2 receptor antagonists may provide new opportunities for the investigation of this receptor and its role in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide involves several steps, including the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate to form ethyl 2-(2-chlorobenzylamino)acetate, which is then reacted with 5-phenylpyrimidine-2-amine to form the intermediate 1-(5-phenylpyrimidin-2-yl)piperidin-3-ol. This intermediate is subsequently converted to the final product, N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide, through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been widely used as a research tool to investigate the role of the NPY Y2 receptor in various physiological and pathological processes. For example, studies have shown that N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide can block the anxiolytic effects of NPY in animal models, suggesting that the NPY Y2 receptor may be involved in the regulation of anxiety and stress response. In addition, N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been shown to inhibit food intake and body weight gain in animal models, indicating that the NPY Y2 receptor may be a potential target for the treatment of obesity.
Eigenschaften
IUPAC Name |
2-(2-ethylanilino)-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-3-18-9-7-8-12-22(18)28-25-26-17(2)23(31-25)24(29)27-19-13-15-21(16-14-19)30-20-10-5-4-6-11-20/h4-16H,3H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPAFGXGUBOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)


![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)
![2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide](/img/structure/B2643887.png)
![12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2643888.png)




![2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2643896.png)
![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)